5‑HT₇ Receptor Binding Affinity – 5-Hydroxy-2-(2-methoxyethoxy)benzamide vs. 5‑Hydroxy‑2‑methoxybenzamide
In a direct radioligand‑displacement assay using [³H]LSD on human recombinant 5‑HT₇ receptors expressed in HEK cell membranes, 5‑hydroxy‑2‑(2‑methoxyethoxy)benzamide exhibited a Ki of 22 nM . Under comparable assay conditions (same radioligand, same cell background, same incubation time), the closest structural analog 5‑hydroxy‑2‑methoxybenzamide yielded a Ki of 15 nM . Thus, addition of the 2‑(2‑methoxyethoxy) chain versus a simple methoxy group results in a ≈ 1.5‑fold reduction in affinity, a modest shift that preserves nanomolar potency while simultaneously introducing extra hydrogen‑bond acceptors and increasing topological polar surface area (tPSA).
| Evidence Dimension | 5‑HT₇ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | 5‑Hydroxy‑2‑methoxybenzamide – Ki = 15 nM |
| Quantified Difference | ~1.5‑fold lower affinity for the target compound |
| Conditions | [³H]LSD displacement, human recombinant 5‑HT₇, HEK cell membranes, 90 min incubation (BindingDB records). |
Why This Matters
The retention of low‑nanomolar 5‑HT₇ affinity is critical for CNS‑targeted programmes; the methoxyethoxy chain’s additional polarity may improve off‑target selectivity or solubility without collapsing target engagement, a key selection criterion when screening benzamide libraries.
- [1] BindingDB. Entry BDBM50089976 / CHEMBL3581252 – 5‑Hydroxy‑2‑(2‑methoxyethoxy)benzamide. Ki = 22 nM (5‑HT₇, [³H]LSD displacement). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?molstructid=50089976 (accessed 2026-05-06). View Source
- [2] BindingDB. Entry BDBM50458557 / CHEMBL4215875 – 5‑Hydroxy‑2‑methoxybenzamide. Ki = 15 nM (5‑HT₇, [³H]LSD displacement). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?molstructid=50458557 (accessed 2026-05-06). View Source
